hemoglobin F Brooklyn
Description
Properties
CAS No. |
134011-43-1 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Synonyms |
hemoglobin F Brooklyn |
Origin of Product |
United States |
Molecular Genetics and Transcriptional Regulation of Hemoglobin F Brooklyn
Genomic Locus of Gamma-Globin Genes
The foundation for understanding Hemoglobin F Brooklyn lies in the genetic blueprint of the gamma-globin genes.
The genes responsible for producing the gamma-globin chains, namely the G-gamma-globin gene (HBG2) and the A-gamma-globin gene (HBG1), are situated on the short arm of chromosome 11. This specific location is within a well-characterized region known as the beta-globin cluster.
The beta-globin cluster is a classic example of a multigene family, spanning approximately 50 kilobases of DNA. It contains five functional globin genes arranged in the order of their expression during development: epsilon (ε), G-gamma (HBG2), A-gamma (HBG1), delta (δ), and beta (β). This ordered arrangement is crucial for the sequential switching of hemoglobin types from embryonic to fetal and finally to adult forms. The entire cluster is regulated by an upstream locus control region (LCR), which is essential for the high-level, tissue-specific expression of the globin genes.
Specific Genetic Basis of this compound
The defining characteristic of this compound is a precise alteration in the genetic code.
This compound arises from a point mutation in the G-gamma-globin gene (HBG2). This mutation results in the substitution of the amino acid Lysine (B10760008) (Lys) with Glutamine (Gln) at the 66th position of the G-gamma-globin polypeptide chain. This specific position is also designated as E10 in the helical nomenclature of the globin protein. The resulting hemoglobin variant is thus denoted as α2Gγ2(66)(E10)Lys→Gln.
Table 1: Genetic and Amino Acid Change in this compound
| Feature | Description |
| Hemoglobin Variant | This compound |
| Affected Globin Chain | G-gamma-globin |
| Gene | HBG2 |
| Amino Acid Position | 66 (E10) |
| Original Amino Acid | Lysine (Lys) |
| Substituted Amino Acid | Glutamine (Gln) |
| Resulting Notation | α2Gγ2(66)(E10)Lys→Gln |
Currently, there is a lack of specific research detailing how the Lysine to Glutamine substitution at position 66 directly influences the transcriptional activity of the HBG2 gene. The regulation of globin gene transcription is a complex process involving numerous transcription factors and regulatory elements. It is plausible that the mutation itself, being within the coding sequence, does not directly alter the rate of transcription. Instead, the primary impact is likely at the protein level.
Similarly, specific information regarding the post-translational processing of the this compound variant is not extensively documented. Post-translational modifications of hemoglobin, such as glycation and acetylation, are known to occur. However, whether the Lys66Gln substitution influences the susceptibility of the variant gamma-globin chain to these modifications requires further investigation. The assembly of the variant G-gamma-globin chain with alpha-globin chains to form the final hemoglobin tetramer is expected to proceed, as the presence of the variant hemoglobin in individuals indicates.
Developmental Regulation of Gamma-Globin Gene Expression
The expression of the gamma-globin genes, including the variant HBG2 gene in this compound, is tightly regulated during development. In the fetus, gamma-globin is the predominant beta-like globin chain produced, leading to high levels of fetal hemoglobin (HbF). After birth, there is a gradual switch from gamma-globin to beta-globin production, a process known as hemoglobin switching.
Table 2: Key Transcriptional Regulators of Gamma-Globin Gene Expression
| Regulator | Function |
| BCL11A | Major repressor of gamma-globin expression in adults. |
| LRF (Leukemia/lymphoma-related factor) | Repressor of gamma-globin expression. |
| GATA1 | Essential activator of globin gene expression. |
| KLF1 (Krüppel-like factor 1) | Activator of beta-globin and a key player in hemoglobin switching. |
Mechanisms of Fetal-to-Adult Hemoglobin Switching
The transition from fetal to adult hemoglobin is a well-orchestrated developmental process characterized by the silencing of the γ-globin genes (HBG1 and HBG2) and the activation of the β-globin gene (HBB). This switch is not abrupt but occurs gradually, beginning in the late fetal period and completing within the first year of life. wikipedia.orgnih.gov The underlying mechanisms are intricate and involve a competitive interplay between globin genes for interaction with the locus control region (LCR), a powerful enhancer element located upstream of the β-globin gene cluster.
Two primary models have been proposed to explain this switch:
Gene Competition: In the fetal stage, the γ-globin genes are positioned favorably to interact with the LCR, leading to their high-level expression. As development progresses, chromatin looping dynamics change, bringing the β-globin gene into closer proximity with the LCR, thereby outcompeting the γ-globin genes for its activating effects.
Autonomous Gene Silencing: This model posits that the γ-globin genes are actively repressed in adult erythroid cells by specific transcription factors. nih.gov Evidence for this comes from naturally occurring mutations that disrupt the binding sites for these repressors, leading to a condition known as Hereditary Persistence of Fetal Hemoglobin (HPFH), where HbF levels remain elevated in adulthood without causing any symptoms. wikipedia.orgnih.gov
These two mechanisms are not mutually exclusive and likely work in concert to ensure the efficient and timely switch from fetal to adult hemoglobin production.
Role of Promoter Regions in HBG1 and HBG2 Gene Activation and Repression
The promoter regions of the HBG1 and HBG2 genes are critical hubs for the binding of transcription factors that either activate or repress gene expression. These promoters contain specific DNA sequence motifs that are recognized by these regulatory proteins. Polymorphisms and mutations within these promoter regions can significantly impact the expression of γ-globin. nih.govresearchgate.netnih.gov
Key regulatory elements within the γ-globin promoters include:
GATA motifs: These are binding sites for GATA transcription factors, which are crucial for erythroid development.
CCAAT boxes: These sequences are recognized by the Nuclear Transcription Factor Y (NF-Y), a key activator of γ-globin expression.
Repressor binding sites: Specific regions in the promoter are targets for transcriptional repressors like BCL11A and ZBTB7A (also known as LRF). nih.govresearchgate.net
Mutations that disrupt the binding sites for repressors or create new binding sites for activators can lead to the persistent expression of γ-globin in adults, as seen in various forms of HPFH. biorxiv.orgnih.gov For instance, CRISPR/Cas9-mediated disruption of a BCL11A binding motif in the HBG1/HBG2 promoter has been shown to induce HbF expression to potentially therapeutic levels. nih.govresearchgate.netnih.gov
| Polymorphism Location | Associated Haplotype | Effect on HbF Levels |
|---|
Key Transcriptional Modulators of Gamma-Globin Synthesis
The synthesis of γ-globin is tightly controlled by a network of transcriptional modulators that can be broadly categorized as repressors and activators.
Repressor Proteins: BCL11A, ZBTB7A, and LRF
Several key proteins actively suppress the expression of γ-globin in adult red blood cells.
B-cell lymphoma/leukemia 11A (BCL11A): This is a major repressor of γ-globin expression and a critical factor in the fetal-to-adult hemoglobin switch. nih.govox.ac.uk BCL11A binds directly to a specific motif in the γ-globin promoters and recruits other corepressor complexes, such as the NuRD complex, to induce a repressive chromatin state, thereby silencing gene expression. nih.govnih.gov Disruption of the BCL11A binding site in the γ-globin promoter leads to a significant increase in HbF production. nih.gov
Zinc finger and BTB domain-containing 7A (ZBTB7A), also known as Leukemia/lymphoma-Related Factor (LRF): LRF is another potent repressor of γ-globin expression that acts independently of BCL11A. nih.govox.ac.ukexlibrisgroup.com It occupies the γ-globin genes and contributes to their silencing in adults by maintaining nucleosome density. nih.gov The combined action of BCL11A and LRF accounts for the majority of γ-globin repressive activity in adult erythroid cells. confex.com
Activator Proteins: NF-Y and GATA1
Conversely, several transcription factors are known to activate γ-globin expression, particularly during fetal development.
Nuclear Transcription Factor Y (NF-Y): This protein binds to the CCAAT box in the proximal promoter of the γ-globin genes and plays a crucial role in their activation. nih.gov In some forms of HPFH where a BCL11A repressor binding site is disrupted, the recruitment of NF-Y to the nearby CCAAT box is facilitated, leading to increased γ-globin expression. nih.gov
GATA binding protein 1 (GATA1): As a master regulator of erythropoiesis, GATA1 is essential for the expression of globin genes. frontiersin.org It binds to GATA motifs in the γ-globin promoter and cooperates with other factors, including NF-Y, to activate transcription. nih.govresearchgate.net The recruitment of GATA1 to the γ-globin promoter is a key step in initiating and maintaining high levels of γ-globin synthesis in fetal erythroid cells. nih.gov
| Factor | Function | Mechanism of Action |
|---|
Other Modulatory Factors: KLF1, MYB, HRI, and ATF4
Beyond the primary repressors and activators, a number of other factors fine-tune the expression of γ-globin.
Krüppel-like factor 1 (KLF1): KLF1 has a dual role in globin gene regulation. While it is a potent activator of β-globin expression and also activates the γ-globin repressor BCL11A, certain mutations in the γ-globin promoter can create a new binding site for KLF1, leading to increased HbF levels, as seen in British HPFH. nih.govnih.gov However, in most contexts, repression of KLF1 is associated with increased HbF. nih.gov
MYB proto-oncogene, transcription factor (MYB): This transcription factor is another important regulator of the fetal-to-adult hemoglobin switch. htct.com.brnih.gov Reduced levels of MYB are associated with increased γ-globin expression.
Heme-regulated inhibitor (HRI) and Activating transcription factor 4 (ATF4): The HRI-eIF2α-ATF4 pathway is a stress-responsive pathway that can be activated in conditions of ineffective erythropoiesis, such as in β-thalassemia. Activation of this pathway can lead to increased γ-globin production. ATF4 has been shown to regulate the expression of MYB, thereby influencing the levels of γ-globin. htct.com.brnih.gov
Structural Biology and Conformational Dynamics of Hemoglobin F Brooklyn
Primary Amino Acid Sequence Alteration: Gamma 66 (E10) Lysine (B10760008) to Glutamine Substitution
The defining molecular feature of Hemoglobin F Brooklyn is a point mutation in the gene encoding the gamma-globin chain, a component of fetal hemoglobin (α2γ2). This mutation results in the substitution of the amino acid Lysine (Lys) with Glutamine (Gln) at the 66th position of the gamma-globin polypeptide chain. This position is also designated as E10, indicating its location as the tenth residue within the E helix of the globin fold.
The chemical properties of the original and substituted amino acids are key to understanding the potential impact of this mutation. Lysine is a basic, positively charged amino acid with a long, flexible side chain terminating in an amino group. In contrast, Glutamine is a neutral, polar amino acid with a shorter side chain containing an amide group. This change from a positively charged to a neutral residue can alter local electrostatic interactions and hydrogen bonding patterns within the protein.
| Amino Acid | Abbreviation | Position | Side Chain Charge (at physiological pH) | Side Chain Polarity |
|---|---|---|---|---|
| Lysine | Lys | γ66 (E10) - Wild Type | Positive | Polar |
| Glutamine | Gln | γ66 (E10) - HbF Brooklyn | Neutral | Polar |
Potential Implications of the Substitution on Secondary and Tertiary Globin Fold
The substitution of lysine with glutamine at the E10 position is located within the E helix, a crucial structural element of the globin fold that forms part of the heme pocket. The side chain of the residue at this position is directed towards the interior of this pocket, in proximity to the bound heme group and the site of oxygen binding.
The replacement of the longer, positively charged lysine side chain with the shorter, neutral glutamine side chain could have several consequences for the secondary and tertiary structure:
Alteration of the Heme Pocket Environment: The change in the size and charge of the amino acid side chain could modify the local microenvironment of the heme group. This might affect the stability of the heme-globin linkage and the precise orientation of the heme, which in turn can influence ligand binding affinities.
Hydrogen Bonding Network: The amide group of glutamine can act as both a hydrogen bond donor and acceptor, potentially forming different hydrogen bonds compared to the amino group of lysine. This could lead to subtle rearrangements in the local structure of the E helix and adjacent regions.
Solvent Accessibility: The substitution may alter the accessibility of water molecules to the heme pocket, which can play a role in the kinetics of ligand binding and dissociation.
While detailed crystallographic or NMR spectroscopic data for this compound are not widely available, the known functions of the E10 residue in other hemoglobin variants suggest that even a conservative substitution at this site can have measurable effects on protein stability and function.
Quaternary Assembly of the Alpha2Gamma2 Tetramer in this compound
Fetal hemoglobin, like its adult counterpart, is a heterotetramer composed of two alpha-globin chains and two gamma-globin chains (α2γ2). The assembly and stability of this quaternary structure are critical for its cooperative oxygen-binding properties. The interfaces between the subunits, particularly the α1γ1 and α1γ2 contacts, are crucial for the allosteric transitions between the low-affinity T (tense) state and the high-affinity R (relaxed) state.
The γ66(E10) position is not located directly at the major α1γ1 or α1γ2 subunit interfaces. Therefore, the Lysine to Glutamine substitution in this compound is not expected to directly disrupt the primary contacts that hold the tetramer together. However, conformational changes in the tertiary structure of the gamma-globin chain, induced by the substitution, could potentially have an indirect effect on the quaternary assembly. For instance, a change in the heme pocket could subtly alter the positioning of adjacent helices, which might then propagate to the subunit interfaces. Without specific experimental data on the tetramer stability of this compound, any such effects remain speculative.
| Structural Level | Description in Hemoglobin F | Potential Impact of γ66(E10) Lys→Gln Substitution |
|---|---|---|
| Primary | Sequence of amino acids in the α and γ chains. | Direct alteration at position 66 of the γ chain. |
| Secondary | Formation of α-helices (e.g., E helix) and coils. | Minor local perturbations in the E helix stability or conformation. |
| Tertiary | Three-dimensional folding of a single globin chain. | Alteration of the heme pocket environment and local hydrogen bonding. |
| Quaternary | Assembly of the α2γ2 tetramer. | Unlikely to have a direct impact, but potential for indirect effects. |
Alterations in Allosteric Regulation and Ligand Binding due to this compound Structure
The allosteric regulation of hemoglobin is a complex process involving conformational changes at both the tertiary and quaternary levels, which modulate its affinity for ligands such as oxygen. The Bohr effect, the pH-dependent release of oxygen, and the regulation by 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) are key aspects of this regulation.
The location of the γ66(E10) substitution within the heme pocket suggests a potential for alterations in ligand binding and allosteric control:
Oxygen Affinity: Changes in the polarity and steric properties of the heme pocket can directly influence the affinity for oxygen. Whether the Lys→Gln substitution in this compound results in an increased or decreased oxygen affinity would require experimental determination through oxygen equilibrium curve analysis (P50 measurements).
Bohr Effect: The Bohr effect is mediated by changes in the protonation state of specific amino acid residues in response to pH changes. While the γ66 residue is not one of the primary contributors to the Bohr effect, any significant conformational changes induced by the substitution could indirectly influence the pKa values of these key residues.
2,3-BPG Interaction: Fetal hemoglobin has a naturally lower affinity for 2,3-BPG compared to adult hemoglobin, which contributes to its higher oxygen affinity. The 2,3-BPG binding site is located in the central cavity between the two gamma-globin chains. The γ66 residue is not directly involved in 2,3-BPG binding. Therefore, a direct impact on 2,3-BPG modulation is unlikely, though indirect allosteric effects cannot be entirely ruled out without specific binding studies.
Biochemical and Biophysical Characterization of Hemoglobin F Brooklyn
Oxygen Binding Characteristics
A fundamental aspect of any hemoglobin variant's characterization is its ability to bind and release oxygen. This is crucial for its physiological function of transporting oxygen from the lungs to the tissues.
Oxygen Affinity Profile
The oxygen affinity of a hemoglobin variant determines how readily it binds to oxygen. This is typically quantified by the P50 value, which is the partial pressure of oxygen at which the hemoglobin is 50% saturated. A lower P50 value indicates a higher oxygen affinity, while a higher P50 suggests a lower affinity. Data from oxygen equilibrium curve analysis would be required to establish the specific oxygen affinity profile of Hemoglobin F Brooklyn.
Cooperativity of Oxygen Binding and Release
Hemoglobin typically exhibits cooperative binding, meaning that the binding of one oxygen molecule to a heme group increases the affinity of the remaining heme groups for oxygen. This property is essential for efficient oxygen uptake in the lungs and release in the tissues. The degree of cooperativity is measured by the Hill coefficient (n). A Hill coefficient greater than 1 indicates positive cooperativity. Experimental data would be necessary to determine the cooperativity of oxygen binding and release for this compound.
Interaction with Allosteric Effectors
Allosteric effectors are molecules that bind to hemoglobin at a site other than the oxygen-binding site, thereby influencing its oxygen affinity. The interaction with these effectors is a key regulatory mechanism for oxygen delivery.
Diminished 2,3-Bisphosphoglycerate (B1242519) (2,3-BPG) Binding Affinity
In adult hemoglobin, 2,3-bisphosphoglycerate (2,3-BPG) binds to the central cavity and stabilizes the deoxygenated (T-state), reducing its oxygen affinity and facilitating oxygen release. Fetal hemoglobin generally has a lower affinity for 2,3-BPG due to amino acid differences in the gamma-globin chains that form the binding pocket. To understand this compound, studies would be needed to measure its binding constant for 2,3-BPG and compare it to that of normal fetal and adult hemoglobin.
Consequences for Oxygen Release Dynamics
The reduced affinity for 2,3-BPG is the primary reason for the higher oxygen affinity of fetal hemoglobin compared to adult hemoglobin. This ensures efficient oxygen transfer from the maternal to the fetal circulation. Quantifying the effect of 2,3-BPG on the P50 of this compound would be essential to understand its potential impact on oxygen release dynamics in a physiological context.
Heme Microenvironment and Ligand Reactivity
The environment surrounding the heme group, where oxygen binds, can be subtly altered by amino acid substitutions in the globin chains. These changes can affect the kinetics of ligand binding and the stability of the heme-iron complex. Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR), are often employed to probe the heme microenvironment. Studies on the rates of ligand association and dissociation would provide insight into the ligand reactivity of this compound.
Protein Stability and Degradation Dynamics (e.g., in comparison to unstable variants like Hb Fannin-Lubbock)
Information regarding the protein stability and degradation dynamics of a putative "this compound" is not available in the current body of scientific literature. Consequently, a comparison with unstable variants such as Hemoglobin Fannin-Lubbock cannot be conducted.
For context, unstable hemoglobin variants are characterized by mutations that disrupt the normal structure of the hemoglobin molecule, leading to decreased stability. This instability can result in the precipitation of hemoglobin within red blood cells, forming Heinz bodies, and leading to premature red blood cell destruction (hemolysis). The degree of instability and the clinical severity can vary widely among different unstable hemoglobin variants.
Table 1: Comparative Stability Parameters of Hemoglobin Variants
| Hemoglobin Variant | Stability Assay | Result | Reference |
| This compound | Data not available | Data not available | |
| Hemoglobin Fannin-Lubbock | Isopropanol precipitation test | Unstable | [cite:No specific citation available in search results] |
Table 2: Degradation Kinetics of Hemoglobin Variants
| Hemoglobin Variant | Degradation Pathway | Half-life | Reference |
| This compound | Data not available | Data not available | |
| Hemoglobin Fannin-Lubbock | Data not available | Data not available |
Cellular and Molecular Pathophysiology of Hemoglobin F Brooklyn
Impact on Erythroid Cell Development and Maturation
There is currently no scientific literature available that specifically investigates the impact of Hemoglobin F Brooklyn on the development and maturation of erythroid cells. Research on other hemoglobin variants suggests that alterations in the hemoglobin structure can sometimes affect erythropoiesis, but any such effects for the LYS66GLN mutation remain unstudied.
Molecular Mechanisms of Cellular Protection
The potential for this compound to offer cellular protection, particularly in the context of co-inheritance with hemoglobinopathies like sickle cell disease, is an area ripe for investigation.
Inhibition of Hemoglobin S Polymerization
Fetal hemoglobin (HbF) is a known inhibitor of Hemoglobin S (HbS) polymerization, the primary pathological event in sickle cell disease. The presence of gamma-globin chains in the hemoglobin tetramer interferes with the formation of the rigid polymers that cause red blood cells to sickle. The specific LYS66GLN substitution in this compound could potentially influence this inhibitory effect, either by enhancing or diminishing it, but no studies have been conducted to determine this.
Maintenance of Erythrocyte Morphology and Deformability
The flexibility and biconcave shape of red blood cells are crucial for their passage through narrow capillaries. While some hemoglobin variants can alter erythrocyte morphology, there is no evidence to suggest that this compound has any particular effect on red blood cell shape or deformability.
Influence on Red Blood Cell Lifespan and Hemolysis Prevention
The lifespan of red blood cells can be compromised by unstable hemoglobin variants, which are prone to denaturation and can lead to premature cell destruction (hemolysis). Whether the LYS66GLN mutation in this compound confers instability is unknown. Consequently, its influence on red blood cell survival and the prevention of hemolysis has not been determined.
Effects on Cellular Oxidative Stress Response (Hypothetical for unstable variants)
Unstable hemoglobin variants can increase oxidative stress within red blood cells. nih.govdoctorabad.com The denaturation of unstable hemoglobin can lead to the formation of reactive oxygen species, overwhelming the cell's antioxidant defenses. nih.gov This can result in damage to cellular components and contribute to hemolysis. nih.gov In the absence of data on the stability of this compound, its potential to induce an oxidative stress response remains a matter of speculation.
Advanced Methodologies for Characterization of Hemoglobin F Brooklyn
Molecular Genetic Analysis Techniques
Molecular genetic analysis is essential for confirming the diagnosis of Hemoglobin F Brooklyn by identifying the specific mutation in the gamma-globin gene.
Polymerase Chain Reaction (PCR) is a foundational technique used to amplify specific segments of DNA, in this case, the gamma-globin genes (HBG1 and HBG2). This amplification is a critical prerequisite for subsequent sequencing and mutation analysis. By designing primers that flank the regions of the gamma-globin genes where mutations are known to occur, laboratories can generate a sufficient quantity of the target DNA for detailed analysis. Quantitative PCR (qPCR) can also be employed to analyze globin messenger RNA (mRNA) levels, which can be useful in studying the expression of gamma-globin genes. nih.gov
DNA sequencing is the gold standard for identifying the precise genetic mutation responsible for a hemoglobin variant. arupconsult.commdpi.com For this compound, sequencing of the HBG1 and HBG2 genes is performed to pinpoint the exact nucleotide change. arupconsult.commayocliniclabs.com This process involves determining the precise order of nucleotides within the amplified DNA segments. The resulting sequence is then compared to the reference sequence of the normal gamma-globin genes. Any discrepancies reveal the specific mutation, confirming the diagnosis of this compound at the molecular level. This technique is crucial for differentiating between various gamma-chain variants, many of which may have similar presentations in protein analysis. arupconsult.commayocliniclabs.com
The table below illustrates the targeted genetic regions for sequencing in the analysis of gamma-globin chain variants.
| Gene Target | Genetic Region Analyzed | Purpose |
| HBG1 | Exons, Introns, and Flanking Promoter Regions | Identification of point mutations, small insertions, or deletions |
| HBG2 | Exons, Introns, and Flanking Promoter Regions | Identification of point mutations, small insertions, or deletions |
This table is for illustrative purposes and represents a general approach to sequencing for hemoglobin variants.
Once a specific mutation associated with this compound is identified, gene-specific mutation analysis can be developed for targeted screening in family members or specific populations. This can involve techniques like allele-specific PCR, which uses primers designed to selectively amplify the mutant allele, providing a more rapid and cost-effective method for detecting a known mutation compared to full gene sequencing. These targeted assays are highly specific and are instrumental in genetic counseling and understanding the inheritance pattern of the variant.
Protein-Based Chromatographic and Electrophoretic Characterization
Protein-based methods are vital for the initial detection and quantification of abnormal hemoglobin variants in a blood sample.
High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying different hemoglobin fractions based on their ionic interactions with a column matrix. scispace.comnih.gov In the analysis of a sample containing this compound, an automated HPLC system would generate a chromatogram showing distinct peaks for various hemoglobin types. Each hemoglobin variant has a characteristic retention time, which is the time it takes for the protein to pass through the column. scispace.comnih.govresearchgate.net this compound would elute at a specific retention time, allowing for its identification and quantification relative to other hemoglobin fractions like Hb F, Hb A, and Hb A2. uw.edu The precise retention time can help differentiate it from other fetal hemoglobin variants. nih.gov
The following table provides a hypothetical representation of HPLC retention times for common hemoglobin variants to illustrate the principle of separation. The specific retention time for this compound would be determined through experimental analysis.
| Hemoglobin Variant | Typical Retention Time (minutes) |
| Hb F | 1.0 - 1.2 |
| Hb A | 2.3 - 2.6 |
| Hb A2 | 3.4 - 3.9 |
| Hb S | 4.3 - 4.6 |
| Hb C | 4.9 - 5.2 |
| Hb F Brooklyn | To be determined |
Note: Retention times are instrument-dependent and are for illustrative purposes only.
Capillary Electrophoresis (CE) is another powerful technique for separating hemoglobin variants based on their electrophoretic mobility in a liquid electrolyte solution within a narrow capillary tube. nih.govovid.commedscape.com When a voltage is applied, different hemoglobin molecules migrate at different speeds depending on their charge-to-mass ratio. fda.gov This results in an electropherogram with distinct peaks for each hemoglobin fraction. Capillary Zone Electrophoresis (CZE) is a common mode of CE used for this purpose. tandfonline.com this compound, with its unique amino acid substitution, would exhibit a specific migration pattern, allowing for its separation and identification. oup.com CE offers high resolution and rapid analysis times, making it a valuable tool in the characterization of hemoglobinopathies. medscape.comtandfonline.com The combination of HPLC and CE provides a comprehensive protein-level analysis that complements genetic testing. arupconsult.com
Isoelectric Focusing
Isoelectric focusing (IEF) is a high-resolution electrophoretic technique used to separate proteins, including hemoglobin variants, based on their isoelectric point (pI). The pI is the specific pH at which a protein has no net electrical charge and therefore ceases to migrate in an electric field. For hemoglobins, this is determined by the amino acid composition of the globin chains.
In the context of fetal hemoglobin variants, IEF is a powerful tool for both qualitative and quantitative analysis. Each variant, resulting from a specific amino acid substitution in the gamma-globin chain, will have a unique pI. This allows for their separation from normal fetal hemoglobin (HbF) and adult hemoglobin (HbA). The process involves creating a stable pH gradient in a gel matrix. When a hemolysate sample is applied, the different hemoglobin molecules migrate through the gradient until they reach the pH that matches their pI, forming distinct, sharp bands.
The relative position of a band can provide initial identification of a known variant or indicate the presence of a novel one. Densitometric scanning of the gel can then be used to quantify the percentage of each hemoglobin type present in the sample.
Table 1: General Isoelectric Points of Major Hemoglobins
| Hemoglobin Type | Typical Isoelectric Point (pI) Range |
| Hemoglobin A (HbA) | 6.8 - 7.0 |
| Hemoglobin F (HbF) | ~7.0 |
| Hemoglobin S (HbS) | ~7.2 |
| Hemoglobin C (HbC) | ~7.4 |
Note: The pI values are approximate and can vary based on experimental conditions.
Biophysical and Spectroscopic Methods for Structural Analysis
A variety of biophysical and spectroscopic methods are employed to elucidate the detailed three-dimensional structure of hemoglobin variants. These techniques are crucial for understanding how a specific mutation might alter the protein's stability, conformation, and ultimately its function.
X-ray crystallography is a primary method for determining the atomic-level structure of proteins. By crystallizing the hemoglobin variant and analyzing the diffraction pattern of X-rays passed through the crystal, researchers can construct a detailed 3D model of the molecule. This can reveal subtle changes in the folding of the globin chains, the geometry of the heme pocket, and the interfaces between the subunits, which are critical for allosteric regulation.
Spectroscopic techniques provide complementary information about the protein's structure and environment.
Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure (alpha-helices, beta-sheets) of the globin chains. Changes in the CD spectrum of a variant compared to normal HbF can indicate alterations in the protein's folding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of proteins in solution, offering insights into the local environment of specific atoms and how they are affected by a mutation.
Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the molecular weight of the globin chains. A deviation from the expected mass can confirm an amino acid substitution and is a key step in identifying a variant.
Functional Assays for Oxygen Equilibrium and Allosteric Modulation
Functional assays are essential to determine how a structural change in a hemoglobin variant affects its primary role: the binding and release of oxygen. These assays measure the oxygen equilibrium curve, which plots the fractional saturation of hemoglobin with oxygen against the partial pressure of oxygen (pO2).
Key parameters derived from this curve include:
P50: The partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 indicates a higher affinity for oxygen, while a higher P50 signifies a lower affinity. Fetal hemoglobin typically has a lower P50 than adult hemoglobin, facilitating oxygen transfer from mother to fetus. nih.gov
Cooperativity (Hill coefficient, n): This measures the degree of positive cooperativity in oxygen binding, where the binding of one oxygen molecule increases the affinity of the remaining heme groups for oxygen.
Allosteric modulators, such as 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), protons (the Bohr effect), and carbon dioxide, play a crucial role in regulating hemoglobin's oxygen affinity. nih.gov Assays are conducted in the presence and absence of these effectors to understand how a mutation might alter these regulatory mechanisms. For instance, a mutation could affect the binding site for 2,3-BPG, leading to a constitutively high oxygen affinity.
Table 2: Representative Oxygen Affinity Data for Fetal vs. Adult Hemoglobin
| Hemoglobin Type | P50 (in the presence of 2,3-BPG) | Oxygen Affinity |
| Hemoglobin A (HbA) | ~27 mm Hg | Lower |
| Hemoglobin F (HbF) | ~19 mm Hg | Higher |
Note: These are typical physiological values and can be influenced by experimental conditions.
By combining these advanced methodologies, researchers can comprehensively characterize a novel fetal hemoglobin variant, linking its specific genetic mutation to changes in its structure and its ability to transport and deliver oxygen.
Research Methodologies and Model Systems for Hemoglobin F Brooklyn Studies
In Vitro Cellular Models
In vitro models provide a controlled environment to study the cellular and molecular aspects of HbF Brooklyn. These systems are instrumental for high-throughput screening of potential therapeutic compounds and for detailed mechanistic studies of globin gene regulation.
Primary human erythroid progenitor cells, particularly CD34+ hematopoietic stem and progenitor cells (HSPCs), are a cornerstone for studying hemoglobinopathies. These cells can be isolated from bone marrow, peripheral blood, or cord blood and induced to differentiate into mature red blood cells in vitro. This process allows researchers to observe the expression of globin genes, including the gene responsible for HbF Brooklyn, in a context that closely mimics human erythropoiesis nih.govmdpi.com.
Cultures of CD34+ cells from individuals with hemoglobinopathies provide a valuable platform for testing gene therapies and genome-editing strategies aimed at modulating globin gene expression nih.govnih.govmdpi.com. For instance, researchers can introduce genetic modifications to these cells and then assess the impact on the production of different hemoglobin variants.
| Feature | Description | Relevance to HbF Brooklyn Studies |
| Cell Source | Bone marrow, peripheral blood, cord blood | Allows for patient-specific and healthy donor-derived studies. |
| Differentiation Potential | Can be differentiated into mature erythroid cells in vitro | Enables the study of globin gene switching and expression during erythropoiesis. |
| Genetic Manipulation | Amenable to gene therapy and genome-editing techniques | Facilitates the investigation of cis-acting elements and trans-acting factors influencing HbF Brooklyn expression. |
| Therapeutic Screening | Suitable for testing the efficacy of small molecules on globin expression | Provides a platform to identify compounds that may modulate HbF Brooklyn levels. |
Interactive Data Table: Characteristics of Primary Human Erythroid Progenitor Cell Cultures
Immortalized cell lines that can be induced to undergo erythroid differentiation are powerful tools for studying globin gene expression. These cell lines offer the advantage of unlimited proliferation, providing a consistent and readily available source of cells for experimentation nih.govnih.govjanelia.org.
Examples of such cell lines include the K562 human erythroleukemia cell line and the more recently developed HUDEP-2 (Human Umbilical Cord Blood Derived Erythroid Progenitor-2) cells nih.govnih.gov. These cell lines can be genetically modified to carry the specific mutation associated with HbF Brooklyn, allowing for detailed studies of its expression and regulation. Furthermore, reporter genes can be integrated into these cells to create high-throughput screening assays for identifying drugs that modulate globin gene expression nih.gov.
| Cell Line | Origin | Key Characteristics | Application in Globin Gene Studies |
| K562 | Human chronic myelogenous leukemia | Erythroid progenitor characteristics; can be induced to differentiate and produce embryonic and fetal globins. | Studying the mechanisms of globin gene switching and screening for HbF-inducing compounds nih.gov. |
| HUDEP-2 | Human umbilical cord blood CD34+ cells immortalized with a doxycycline-inducible system | Exhibit adult-like erythroid differentiation and high levels of adult hemoglobin expression upon differentiation. | Modeling adult globin gene regulation and creating reporter cell lines for high-throughput screening of HbF inducers nih.gov. |
Interactive Data Table: Commonly Used Immortalized Cell Lines in Globin Gene Expression Studies
Advanced Animal Models
Animal models, particularly genetically engineered mice, are indispensable for studying the complex in vivo regulation of the human β-globin locus and the pathophysiology of hemoglobinopathies cambridge.orgnih.govsicklecellanemianews.com. These models allow for the investigation of developmental and tissue-specific gene expression in a whole-organism context.
A significant breakthrough in the study of human globin gene regulation was the development of transgenic mice carrying the entire human β-globin locus on a yeast artificial chromosome (YAC) nih.govashpublications.orgoup.comoup.comnih.gov. These β-YAC transgenic mice contain all the human β-like globin genes (ε, Gγ, Aγ, δ, and β) and their regulatory elements, including the locus control region (LCR) nih.govashpublications.org.
These models have been instrumental in demonstrating that the human globin genes are expressed in a developmentally appropriate manner in mice, with a switch from fetal (γ-globin) to adult (β-globin) expression that recapitulates the process in humans ashpublications.org. By introducing the HbF Brooklyn mutation into the γ-globin gene within the β-YAC, researchers can study its expression throughout development and in adult erythropoiesis in a physiological setting.
The development of gene-targeting technologies has enabled the creation of sophisticated mouse models with precise genetic modifications cyagen.comlbl.govnih.govnih.govnih.gov. For studying human hemoglobin variants like HbF Brooklyn, a common strategy is to create "humanized" mice. This involves knocking out the mouse α- and β-globin genes and knocking in the human α- and β-globin genes lbl.govnih.govpnas.org.
By incorporating the human γ-globin gene with the HbF Brooklyn mutation into these humanized mouse models, it is possible to create an in vivo system where the red blood cells produce this specific fetal hemoglobin variant. These models are invaluable for studying the hematological and physiological consequences of expressing HbF Brooklyn and for preclinical testing of therapeutic strategies.
| Model Type | Genetic Modification | Key Features | Research Application for HbF Brooklyn |
| β-YAC Transgenic | Introduction of a yeast artificial chromosome containing the entire human β-globin locus. | Contains all human β-like globin genes and regulatory elements; shows correct developmental globin gene switching nih.govashpublications.org. | Studying the developmental regulation of the HbF Brooklyn gene in the context of the entire human globin locus. |
| Knockout/Knock-in | Deletion of mouse globin genes and insertion of human globin genes. | Production of human hemoglobin in mouse red blood cells; allows for the creation of mouse models of human hemoglobinopathies lbl.govnih.gov. | Investigating the in vivo effects of HbF Brooklyn expression and testing targeted therapies in a "humanized" system. |
Interactive Data Table: Advanced Animal Models for Globin Gene Studies
Computational Modeling and Simulation
Molecular dynamics simulations can model the behavior of the hemoglobin tetramer at an atomic level, providing insights into how the HbF Brooklyn mutation alters the protein's conformational dynamics and its interactions with other molecules. While specific computational models for HbF Brooklyn are not yet widely reported, the principles of protein modeling are directly applicable.
Furthermore, systems-level computational models can be developed to simulate red blood cell metabolism and physiology. By integrating data on the properties of HbF Brooklyn, these models could predict its impact on red blood cell lifespan and function. Computational approaches can also aid in the design of novel therapeutic strategies by simulating the effects of potential drugs on globin gene expression or hemoglobin function nih.govplos.orgnih.gov.
Molecular Dynamics Simulations of Hemoglobin F Brooklyn
Recent studies on hemoglobin have demonstrated the utility of MD simulations in understanding its cooperative oxygen binding and the structural transitions between the T (tense) and R (relaxed) states. nih.govnih.gov For this compound, MD simulations could be employed to:
Assess Structural Stability: By simulating the protein over nanoseconds to microseconds, researchers can observe whether the mutation leads to significant conformational changes or instability compared to normal fetal hemoglobin (HbF).
Analyze Subunit Interactions: The simulations can reveal alterations in the interfaces between the globin chains, which are critical for the cooperative binding of oxygen.
Probe Water Dynamics: The behavior of water molecules around the mutation site can be analyzed to understand changes in local hydrophobicity or hydrophilicity, which may affect protein folding and function.
A typical MD simulation study of this compound would involve the parameters outlined in the table below.
| Simulation Parameter | Typical Value/Condition | Purpose |
| System Size | ~100,000 - 300,000 atoms | To accommodate the hemoglobin tetramer, water molecules, and ions, ensuring a realistic simulation environment. fhedin.com |
| Force Field | CHARMM, AMBER, GROMOS | To define the potential energy of the system based on the positions of its atoms. |
| Water Model | TIP3P, SPC/E | To accurately represent the solvent environment. |
| Simulation Time | 100 ns - 1 µs | To capture biologically relevant motions and conformational changes. nih.gov |
| Ensemble | NPT (isothermal-isobaric) | To maintain constant temperature and pressure, mimicking physiological conditions. |
Predictive Modeling of Protein-Ligand Interactions and Stability
Predictive modeling, often employing machine learning and computational algorithms, offers a valuable approach to forecast the stability of this compound and its interactions with ligands, primarily oxygen. These models can complement experimental data by providing predictions on how the mutation might alter the protein's properties.
For protein stability, predictive models can calculate the change in Gibbs free energy (ΔΔG) resulting from the amino acid substitution. A positive ΔΔG value would suggest a destabilizing mutation, while a negative value would indicate stabilization. Various algorithms, such as support vector machines, random forests, and neural networks, are trained on large datasets of known protein mutations and their effects on stability to make these predictions.
In the context of protein-ligand interactions, predictive modeling can be used to estimate the binding affinity of oxygen to this compound. Docking simulations, a common predictive modeling technique, can be used to predict the preferred orientation of oxygen when bound to the heme group and to estimate the binding energy. A study on predicting hemoglobin's refractive index using Gaussian Process Regression highlights the accuracy of such modeling approaches. plos.org Machine learning models have also been developed to predict fetal hemoglobin levels based on genetic data, demonstrating the power of these techniques in the field of hemoglobinopathies. kcl.ac.ukresearchgate.net
'Omics' Technologies in Hemoglobin F Research
The application of 'omics' technologies, including genomics and proteomics, has revolutionized the study of hemoglobin variants. These high-throughput approaches allow for a comprehensive analysis of the genetic basis and protein characteristics of this compound.
Genomics and Next-Generation Sequencing Approaches
Genomics, particularly through the use of Next-Generation Sequencing (NGS), is the cornerstone for the definitive identification and characterization of hemoglobin variants like this compound. frontiersin.orgnih.gov NGS allows for the rapid and high-throughput sequencing of DNA, enabling the precise identification of the mutation in the gamma-globin gene responsible for this variant.
The process of using NGS to identify this compound would typically involve the following steps:
DNA Extraction: Genomic DNA is isolated from a patient's blood sample.
Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the fragments, creating a sequencing library.
Targeted Sequencing: The region of the genome containing the gamma-globin genes (HBG1 and HBG2) is specifically enriched and sequenced. This targeted approach is more cost-effective than whole-genome sequencing for this purpose.
Data Analysis: The sequencing reads are aligned to the human reference genome, and any variations, such as single nucleotide polymorphisms (SNPs), insertions, or deletions, are identified. The specific mutation corresponding to this compound would be pinpointed in this step.
NGS is not only crucial for the initial diagnosis but also for large-scale screening and for identifying complex cases where multiple hemoglobin variants may be present. nih.govmdpi.com Studies have demonstrated the effectiveness of targeted NGS for the confirmatory diagnosis of hemoglobinopathies in newborns.
| NGS Platform | Read Length | Throughput | Key Advantage for Hemoglobinopathy Diagnosis |
| Illumina MiSeq/HiSeq | 150-300 bp | High | High accuracy and widely used for targeted gene sequencing. |
| Ion Torrent | 200-400 bp | Moderate to High | Rapid sequencing turnaround time. |
| PacBio | >10 kb | Moderate | Long reads can help resolve complex structural variants in the globin gene clusters. |
Proteomics for this compound Characterization
Proteomics, the large-scale study of proteins, provides a direct means to characterize the this compound protein itself. Mass spectrometry (MS) is the central technology in proteomics for hemoglobin analysis. lcms.cznih.gov It allows for the precise determination of the protein's mass and sequence, confirming the amino acid substitution resulting from the genetic mutation.
Two primary proteomics strategies are employed for hemoglobin variant analysis:
Top-Down Proteomics: In this approach, the intact globin chains are introduced into the mass spectrometer. The precise mass of the this compound gamma-chain is measured, and the mass difference compared to the normal gamma-chain can often predict the nature of the amino acid substitution. Subsequent fragmentation of the intact protein within the mass spectrometer can pinpoint the exact location of the mutation. acs.orgashpublications.org
Bottom-Up Proteomics: Here, the hemoglobin is first digested into smaller peptides using an enzyme like trypsin. These peptides are then analyzed by the mass spectrometer. The peptide containing the mutation in this compound will have a different mass than its normal counterpart, allowing for the identification and sequencing of the altered peptide.
These proteomic approaches are invaluable for confirming the presence of the variant protein and for investigating any post-translational modifications that may be present. nih.gov
| Mass Spectrometry Technique | Information Provided | Application to this compound |
| Electrospray Ionization (ESI) | Precise mass of intact proteins and peptides. | To determine the exact molecular weight of the this compound gamma-chain. lcms.cz |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | High-throughput mass analysis of proteins and peptides. | Often used for rapid screening of hemoglobin variants. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Sequence information of peptides or protein fragments. | To confirm the specific amino acid substitution in this compound. |
Q & A
Q. What are the primary biochemical techniques for identifying and quantifying hemoglobin F Brooklyn in clinical samples?
To distinguish this compound from other fetal hemoglobin (HbF) variants, researchers should employ high-performance liquid chromatography (HPLC) with gradient elution protocols optimized for fetal hemoglobin separation . Confirmatory analysis via mass spectrometry can validate molecular weight discrepancies caused by mutations . Genetic sequencing (e.g., Sanger or next-generation sequencing) is critical to pinpoint specific amino acid substitutions. Standardization using control samples with known HbF Brooklyn concentrations ensures reproducibility across laboratories .
Q. What experimental models are most effective for studying the functional properties of this compound?
In vitro assays using purified hemoglobin solutions allow precise measurement of oxygen affinity via tonometry under controlled pH and temperature conditions . Transgenic murine models expressing human HbF Brooklyn can elucidate in vivo effects on erythropoiesis and oxygen delivery. For structural studies, X-ray crystallography or cryo-EM should be paired with molecular dynamics simulations to analyze mutation-induced conformational changes .
Q. How can researchers optimize literature searches for this compound studies in academic databases?
Use Boolean operators (e.g., "this compound" AND "mutation") in PubMed, Embase, and Web of Science. Include synonyms like "HbF Brooklyn" and filter results by study type (e.g., "case reports," "in vitro"). Leverage reference lists from review articles to identify foundational studies . Avoid non-academic sources by excluding domains like .com in search filters .
Advanced Research Questions
Q. How should researchers resolve contradictory findings in oxygen affinity measurements of this compound across studies?
Discrepancies often arise from variations in experimental conditions (e.g., temperature, pH, buffer composition). Standardize protocols using guidelines from the International Council for Standardization in Haematology (ICSH). Replicate studies with independent cohorts and perform meta-analyses to assess heterogeneity. Cross-validate findings using orthogonal methods like oxygen equilibrium curves and computational modeling .
Q. What statistical methods are recommended for analyzing the clinical impact of this compound in sickle cell disease (SCD) populations?
Multivariate regression models should adjust for confounders such as coexisting α-thalassemia, hydroxyurea use, and baseline HbF levels. Stratify cohorts by HbF Brooklyn concentration quartiles to identify dose-response relationships. Bayesian hierarchical models can account for inter-study variability in meta-analyses .
Q. What challenges arise in establishing population-specific reference ranges for this compound, and how can they be addressed?
Genetic diversity (e.g., prevalence in African vs. Mediterranean populations) and environmental factors (e.g., malaria exposure) complicate standardization. Conduct multi-center studies with ethnically diverse cohorts. Use mixed-effects models to normalize data across demographics. Collaborate with consortia like the International Hemoglobinopathy Research Network (INHERENT) to aggregate data .
Q. How can researchers design a robust clinical trial to evaluate HbF Brooklyn’s therapeutic potential in β-thalassemia?
Adopt a phase II/III adaptive trial design with endpoints like transfusion frequency and hemoglobin stabilization. Include pharmacodynamic markers (e.g., HbF Brooklyn/total HbF ratio) to assess drug efficacy. Predefine stratification criteria (e.g., β-globin genotype) and leverage historical controls for power calculations. Address ethical considerations via early FDA consultation for IND requirements .
Methodological Considerations for Data Quality
Q. What steps ensure the reliability of this compound measurements in high-throughput screening?
- Calibration: Use certified reference materials (CRMs) from organizations like the WHO.
- Quality Control: Implement daily internal QC checks and participate in external proficiency testing programs.
- Data Validation: Apply outlier detection algorithms (e.g., Grubbs’ test) to exclude artifactual measurements. Report coefficients of variation (CV) for inter-assay precision .
Q. How should researchers address publication bias in meta-analyses of this compound’s phenotypic associations?
Perform funnel plot asymmetry tests and trim-and-fill analyses to estimate missing studies. Search grey literature (e.g., clinicaltrials.gov ) and preprint repositories. Contact authors for raw data to minimize selective reporting .
Funding and Experimental Design
Q. What strategies align this compound research proposals with funding agency priorities?
Emphasize translational potential (e.g., gene therapy applications) in grants to agencies like the NIH (R01 mechanisms) or the American Society of Hematology. Preliminary data showing HbF Brooklyn’s stability under oxidative stress can strengthen proposals. Collaborate with clinical sites to demonstrate feasibility for R34 or U01 awards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
